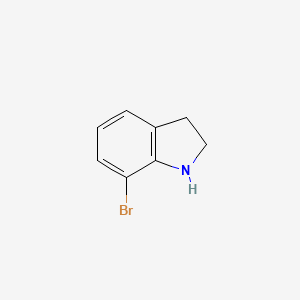

7-Bromoindoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZOGDYYXXXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470253 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-85-8 | |

| Record name | 7-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 7-Bromoindoline

An In-Depth Technical Guide to 7-Bromoindoline: Chemical Properties, Structure, and Applications for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic organic compound featuring an indoline core substituted with a bromine atom at the 7-position.[1] As a versatile synthetic intermediate, it serves as a crucial building block in the fields of medicinal chemistry and materials science.[2] The strategic placement of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This reactivity, combined with the inherent biological relevance of the indoline scaffold, makes this compound a high-value precursor in the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists.[2] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for professionals in drug discovery and development.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

Chemical Structure and Identifiers

The foundational structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The bromine atom is attached to the benzene moiety at the position adjacent to the fused carbon atom on the nitrogen side.

-

IUPAC Name : 7-bromo-2,3-dihydro-1H-indole[1]

-

CAS Number : 62813-85-8[1]

-

Molecular Formula : C₈H₈BrN[1]

-

Molecular Weight : 198.06 g/mol [1]

Caption: Chemical structure of this compound (C₈H₈BrN).

Physicochemical Data

The physical properties of this compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 198.06 g/mol | [1] |

| Appearance | Data not consistently available; related compounds are often off-white to brownish solids. | [3] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Storage Temperature | 2-8°C, sealed, dry, light-proof | [2] |

PART 2: Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represent expected values based on its structure.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, two methylene (-CH₂) groups of the dihydro-pyrrole ring, and the N-H proton. The bromine atom will influence the chemical shifts of adjacent aromatic protons. |

| ¹³C NMR | Resonances for the eight carbon atoms. The carbon atom bonded to the bromine (C7) will show a characteristic shift, and the other aromatic and aliphatic carbons will be distinct. A spectrum is available for viewing on PubChem.[1] |

| Infrared (IR) Spectroscopy | Absorption bands indicating N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). The exact mass is 196.98401 Da.[1] |

PART 3: Synthesis and Reactivity

This compound's utility stems from its accessible synthesis and predictable reactivity, making it a cornerstone for building more complex molecules.

Synthetic Pathway: Reduction of 7-Bromoindole

A common and direct method for preparing this compound is through the reduction of its aromatic precursor, 7-bromoindole. This transformation targets the C2-C3 double bond of the indole's pyrrole ring.

Caption: General workflow for the synthesis of this compound via reduction.

Representative Experimental Protocol: Reduction of 7-Bromoindole

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoindole (1.0 equivalent) in glacial acetic acid.

-

Reagent Addition : Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 equivalents) portion-wise, ensuring the temperature remains controlled.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by slowly adding water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key sites: the bromine-substituted C7 position on the aromatic ring and the secondary amine at the N1 position.

-

Palladium-Catalyzed Cross-Coupling Reactions : The C-Br bond at the 7-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds.[4] This makes this compound an excellent substrate for:

-

N-Functionalization : The secondary amine (N-H) is nucleophilic and can be readily functionalized. Common reactions include acylation, alkylation, and arylation, which are often performed after protecting the amine to prevent interference with other reaction steps.

PART 4: Applications in Drug Discovery

This compound is rarely the final active pharmaceutical ingredient (API) but is a critical intermediate for building the core structures of numerous drug candidates.

Caption: Role of this compound in a typical drug discovery workflow.

The ability to use the 7-bromo position for strategic modifications allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series. By introducing different chemical groups at this position, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This makes this compound an invaluable tool in the development of targeted therapies.[6]

PART 5: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

-

Hazard Classification :

-

Recommended Personal Protective Equipment (PPE) :

-

Handling and Storage :

Conclusion

This compound has established itself as a strategic and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the 7-bromo position, provides a reliable platform for the construction of diverse and complex molecular libraries. For researchers and drug development professionals, a comprehensive understanding of its chemical properties, synthetic accessibility, and safe handling is paramount to leveraging its full potential in the pursuit of novel therapeutics and advanced materials.

References

- ECHEMI. (n.d.). 7-Bromoindole SDS, 51417-51-7 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (n.d.). The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 7-Bromoindole.

- BenchChem. (n.d.). Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

- BenchChem. (n.d.). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). 7-Bromoindole. PubChem.

- BenchChem. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.

- Alfa Chemistry. (n.d.). CAS 51417-51-7 7-Bromoindole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 7-Bromoindole.

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction of 7-Bromoindole.

- LookChem. (n.d.). Cas 51417-51-7,7-Bromoindole.

Sources

- 1. This compound | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-Bromoindole | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Bromoindoline

Introduction: The Strategic Importance of 7-Bromoindoline

In the landscape of modern medicinal chemistry and organic synthesis, the indoline scaffold is a cornerstone of numerous pharmacologically active molecules. Its strategic functionalization is paramount for the development of novel therapeutics. This compound (CAS No. 62813-85-8) has emerged as a particularly valuable synthetic intermediate.[1] Unlike its aromatic counterpart, 7-bromoindole, the saturated heterocyclic ring of this compound offers a different conformational profile while retaining a key reactive handle. The bromine atom at the C7 position provides a versatile locus for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this building block for the synthesis of novel compounds, including kinase inhibitors and receptor antagonists.[1]

Physicochemical and Computed Properties

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole | [2][3] |

| CAS Number | 62813-85-8 | [1][2][3] |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| XLogP3-AA (Computed) | 2.6 | [2] |

| Exact Mass (Computed) | 196.98401 Da | [2] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 1 | [2] |

Spectroscopic Characterization Profile (Predicted)

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics are predicted:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic regions.

-

Aliphatic Protons: Two triplets, each integrating to 2H, are expected for the C2 and C3 methylene groups, likely in the δ 3.0-3.7 ppm range.

-

Aromatic Protons: The three aromatic protons should appear as a multiplet system between δ 6.5-7.5 ppm, typically resolving into a triplet (H5) and two doublets (H4, H6).

-

Amine Proton: A broad singlet for the N-H proton, whose chemical shift is solvent-dependent.

-

-

¹³C NMR Spectroscopy: A total of 8 distinct carbon signals are predicted.

-

Aliphatic Carbons: Signals for C2 and C3 are expected in the upfield region (δ 25-50 ppm).

-

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C7) will be significantly shifted, and its signal may be attenuated due to quadrupolar relaxation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is definitive for confirming the presence of bromine. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond and the nucleophilicity of the nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of a wide range of functional groups, making it an indispensable tool in discovery chemistry. Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for synthesizing biaryl structures.[5]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the construction of complex amine derivatives.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[5]

-

Heck Coupling: Vinylation of the indole core by reaction with alkenes.[6]

The Role of N-Protection

The indoline N-H proton is acidic and can interfere with many organometallic catalytic cycles by reacting with bases or reagents.[6] Furthermore, the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, protection of the nitrogen is often a critical first step to ensure high yields and prevent side reactions in subsequent cross-coupling transformations.[6] Common protecting groups include tert-butoxycarbonyl (Boc) and tosyl (Ts), which are stable under typical coupling conditions and can be readily removed.

Experimental Protocols

The following protocols provide robust, field-proven methodologies for the synthesis of this compound and its subsequent use in a cornerstone cross-coupling reaction.

Protocol 1: Synthesis of this compound via Reduction of 7-Bromoindole

This protocol describes a common and effective method for the reduction of the indole double bond to yield the corresponding indoline, a transformation that is foundational for accessing this scaffold. The choice of a mild reducing agent like sodium cyanoborohydride is causal, as it selectively reduces the enamine-like double bond of the indole without affecting the aromatic ring or the C-Br bond.

Materials:

-

7-Bromoindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic Acid (Glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 7-bromoindole (1.0 equiv) in glacial acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Add sodium cyanoborohydride (approx. 2.0-3.0 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up & Neutralization: Carefully quench the reaction by the slow addition of water. Neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Boc-7-Bromoindoline

This protocol details a representative Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The use of an N-Boc protected this compound is a deliberate choice to prevent side reactions and enhance catalyst performance.[7]

Materials:

-

N-Boc-7-bromoindoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add N-Boc-7-bromoindoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times. This step is crucial to prevent oxygen from deactivating the palladium catalyst.[7]

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (disappearance of starting material), cool the reaction to room temperature.

-

Work-up: Dilute the mixture with ethyl acetate and wash with water and then brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 7-aryl-N-Boc-indoline.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for the structurally similar compound 7-bromoindole and represent best practices for handling this compound.

-

Disclaimer: The detailed safety data (GHS classifications) provided is for the structurally related compound 7-bromoindole. While it serves as a useful preliminary guide, a specific safety assessment for this compound should be conducted before use.

-

GHS Hazard Statements (for 7-Bromoindole): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[11][12] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent materials. Avoid generating dust or aerosols.

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its true value is unlocked through a comprehensive understanding of its physicochemical properties, reactivity, and handling requirements. The strategic C-Br bond allows for extensive functionalization via robust and scalable cross-coupling methodologies. By following validated protocols for its synthesis and subsequent reactions, researchers can efficiently generate diverse libraries of novel indoline-based compounds, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. CAS 62813-85-8: 7-bromo-2,3-dihydro-1H-indole | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. 7-Bromoindole | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Bromoindoline: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindoline (CAS No. 62813-85-8) is a halogenated derivative of indoline that has emerged as a strategically important building block in synthetic and medicinal chemistry.[1] Its structure, featuring a bromine atom at the 7-position of the indoline scaffold, provides a versatile synthetic handle for the introduction of molecular diversity through a variety of cross-coupling reactions. This guide offers an in-depth exploration of this compound, including its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

The indoline core is a "privileged" structure in drug discovery, forming the backbone of numerous biologically active compounds. The addition of a bromine atom at the C7 position makes this compound a valuable precursor for creating libraries of complex molecules, particularly in the pursuit of kinase inhibitors and receptor antagonists.[2]

Core Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 62813-85-8 | [PubChem][3] |

| Molecular Formula | C₈H₈BrN | [PubChem][3] |

| Molecular Weight | 198.06 g/mol | [PubChem][3] |

| IUPAC Name | 7-bromo-2,3-dihydro-1H-indole | [PubChem][3] |

| Synonyms | 7-Bromo-2,3-dihydro-1H-indole | [PubChem][3] |

| Storage | 2-8°C, sealed, dry, light-proof | [BLD Pharm][4] |

Synthesis and Spectroscopic Characterization

Spectroscopic Data

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is available in the PubChem database.

-

Source: W. Robien, Inst. of Org. Chem., Univ. of Vienna[3]

(Note: Specific peak assignments are not provided in the source data, but would be expected to correspond to the eight carbon atoms of the this compound structure.)

Key Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound lies in its role as a reactive intermediate. The carbon-bromine bond at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by reacting the aryl bromide of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling this compound with various amines.[2] This is a critical transformation for synthesizing compounds targeting biological systems where an amino group at this position is essential for activity. The reaction mechanism generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product.[5][6]

The following workflow illustrates a generalized Buchwald-Hartwig amination protocol using this compound.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Safety and Handling

Proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this compound was not found, the data for the closely related 7-bromoindole provides a useful reference.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[7][8] In case of dust formation, use a suitable respirator (e.g., dust mask type N95 (US) or EN 149).

-

Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[7][8] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is 2-8°C.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the field of drug discovery. Its strategic bromine substitution enables a wide range of chemical modifications through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This synthetic tractability allows researchers to efficiently generate diverse libraries of novel indoline-based compounds for biological screening, accelerating the development of new therapeutic agents. As the demand for targeted and complex molecules continues to grow, the strategic application of this compound is poised to play an increasingly significant role in advancing medicinal chemistry.

References

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Wiley-VCH. Supporting Information. 2007.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11665590, this compound.

- MySkinRecipes. This compound.

- Sharma, V., et al. New Journal of Chemistry Supporting Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2757020, 7-Bromoindole.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- Aaron Chemicals. 62813-85-8 | MFCD09731059 | this compound.

- Wikipedia. Buchwald–Hartwig amination.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0219527).

- SpectraBase. 7-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....

- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.

- University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

- The Royal Society of Chemistry. Supporting information Indoles.

Sources

- 1. 7-BroMo-2,3-dihydro-1H-indole | 62813-85-8 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 62813-85-8|this compound|BLD Pharm [bldpharm.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromoindoline from Indole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting indole to 7-bromoindoline, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the regioselective C7-bromination of an N-protected indole, followed by the chemoselective reduction of the resulting 7-bromoindole. This document will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step experimental protocols, and offer insights into potential challenges and optimization strategies. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds. The introduction of a bromine atom at the C7-position of the indoline ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and receptor antagonists.[2]

The direct synthesis of this compound from indole presents a significant challenge due to the inherent electronic properties of the indole ring. The pyrrole moiety of indole is highly electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. Direct bromination of unprotected indole typically yields a mixture of products, with 3-bromoindole being the major isomer.[3][4][5] Therefore, a successful synthesis of this compound necessitates a strategic approach to control the regioselectivity of the bromination reaction.

This guide will focus on a robust and widely applicable two-step strategy:

-

Directed C7-Bromination of Indole: This involves the protection of the indole nitrogen with a suitable directing group, which sterically and electronically favors the electrophilic attack of a brominating agent at the C7-position.

-

Selective Reduction of 7-Bromoindole: The resulting 7-bromoindole is then selectively reduced at the C2-C3 double bond to yield the target this compound, while preserving the C-Br bond.

Strategic Approach and Mechanistic Considerations

The successful synthesis of this compound hinges on overcoming the intrinsic reactivity of the indole nucleus. The following sections will elaborate on the mechanistic principles that underpin the chosen synthetic route.

The Challenge of Regioselectivity in Indole Bromination

The highest occupied molecular orbital (HOMO) of indole has the largest coefficients at the C3 and N1 positions, making these sites the most susceptible to electrophilic attack. Direct bromination with reagents like N-bromosuccinimide (NBS) overwhelmingly favors substitution at the C3 position. To achieve bromination at the less reactive C7 position on the benzene ring, a directing group strategy is employed.[3][6][7]

The Role of the N-Pivaloyl Directing Group

A variety of N-protecting groups can be utilized to direct C7-functionalization. Among these, the pivaloyl group (-COtBu) has proven to be particularly effective for directing bromination to the C7 position.[8] The bulky tert-butyl group of the pivaloyl moiety sterically hinders the approach of the electrophile to the adjacent C2 position. More importantly, the carbonyl oxygen of the pivaloyl group can coordinate with a Lewis acid or the electrophile itself, positioning the brominating agent in proximity to the C7-H bond. This chelation-assisted mechanism significantly enhances the rate of electrophilic substitution at the desired position.

Mechanism of Directed C7-Bromination

The directed C7-bromination of N-pivaloylindole with NBS is believed to proceed through the following steps:

-

Coordination: The electrophilic bromine species (generated from NBS) coordinates to the carbonyl oxygen of the N-pivaloyl group.

-

Electrophilic Aromatic Substitution (SEAr): The coordinated bromine is delivered to the C7 position, leading to the formation of a sigma complex (arenium ion). The positive charge is delocalized over the aromatic system.

-

Deprotonation: A base (such as succinimide anion or a solvent molecule) removes the proton from the C7 position, restoring the aromaticity of the benzene ring and yielding N-pivaloyl-7-bromoindole.

Selective Reduction of the Pyrrole Double Bond

The reduction of 7-bromoindole to this compound requires a reagent that can selectively hydrogenate the C2=C3 double bond of the pyrrole ring without causing hydrogenolysis of the C-Br bond. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce indoles, they may also lead to dehalogenation.[9][10] Catalytic hydrogenation with palladium on carbon (Pd/C) is also a common method for indole reduction, but can be prone to causing dehalogenation of aryl bromides.[8][11]

A milder and more chemoselective reducing agent is therefore preferred. Sodium cyanoborohydride (NaBH3CN) in the presence of an acid is an excellent choice for this transformation.[9][12][13][14]

Mechanism of NaBH3CN Reduction of 7-Bromoindole

The reduction of 7-bromoindole with NaBH3CN in an acidic medium proceeds through the following mechanism:

-

Protonation: The acidic conditions promote the protonation of the C3 position of the indole ring, which is the most basic carbon atom. This forms a resonance-stabilized indoleninium ion.

-

Hydride Attack: The less reactive sodium cyanoborohydride selectively delivers a hydride ion to the electrophilic C2 position of the indoleninium ion.

-

Formation of this compound: The resulting neutral indoline is the final product. The mild nature of NaBH3CN ensures that the C-Br bond remains intact throughout the reaction.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound from indole.

Step 1: Directed C7-Bromination of Indole

This step involves three sub-steps: N-protection of indole with a pivaloyl group, C7-bromination, and subsequent deprotection.

Caption: Synthesis of N-Pivaloylindole.

Materials:

-

Indole

-

Pivaloyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add pivaloyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford N-pivaloylindole.

Expected Yield: 85-95%

Caption: C7-Bromination of N-Pivaloylindole.

Materials:

-

N-Pivaloylindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve N-pivaloylindole (1.0 eq.) in anhydrous CH2Cl2 under an inert atmosphere.

-

Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq.) portion-wise, while protecting the reaction from light.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield crude N-pivaloyl-7-bromoindole, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Expected Yield: 80-90%

Caption: Deprotection to yield 7-Bromoindole.

Materials:

-

N-Pivaloyl-7-bromoindole

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of N-pivaloyl-7-bromoindole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (2.0 eq.) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 7-bromoindole.[15]

Expected Yield: 90-98%

Step 2: Selective Reduction of 7-Bromoindole to this compound

Caption: Selective Reduction to this compound.

Materials:

-

7-Bromoindole

-

Sodium cyanoborohydride (NaBH3CN)

-

Glacial acetic acid

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 7-bromoindole (1.0 eq.) in glacial acetic acid.

-

Cool the solution to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by neutralization with saturated aqueous NaHCO3 solution until the pH is ~7-8.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: 80-90%

Characterization Data

Accurate characterization of the intermediate and final product is crucial for confirming the success of the synthesis.

| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 7-Bromoindole | C8H6BrN | 196.04 | Off-white to pale yellow solid | 8.12 (br s, 1H, NH), 7.58 (d, J = 7.9 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.25 (t, J = 2.8 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.55 (dd, J = 3.1, 1.9 Hz, 1H) | 135.1, 129.7, 124.4, 122.4, 120.5, 118.3, 113.2, 104.8 |

| This compound | C8H8BrN | 198.06 | Colorless to pale yellow oil | 7.00 (d, J = 7.8 Hz, 1H), 6.85 (d, J = 7.5 Hz, 1H), 6.60 (t, J = 7.7 Hz, 1H), 3.90 (br s, 1H, NH), 3.60 (t, J = 8.4 Hz, 2H), 3.05 (t, J = 8.4 Hz, 2H) | 150.2, 131.0, 128.5, 122.1, 118.9, 105.5, 47.2, 30.1 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Troubleshooting and Optimization

-

Incomplete N-protection: Ensure anhydrous conditions and the use of a sufficient excess of a strong base like NaH.

-

Low regioselectivity in bromination: Maintain a low reaction temperature (0 °C or below) and protect the reaction from light to minimize side reactions. The choice and purity of the solvent are also critical.

-

Dehalogenation during reduction: Use a mild and selective reducing agent like NaBH3CN. Avoid overly harsh acidic conditions or prolonged reaction times. If dehalogenation persists, catalytic transfer hydrogenation with a less active catalyst could be explored.

-

Difficult purification: Both 7-bromoindole and this compound can be sensitive compounds. Use of fresh silica gel and appropriate solvent systems for chromatography is recommended.

Conclusion

The synthesis of this compound from indole is a valuable process for medicinal chemists and organic synthesists. By employing a strategic N-protection/directed bromination sequence followed by a chemoselective reduction, this important building block can be accessed in good overall yields. The protocols and mechanistic insights provided in this guide are intended to serve as a reliable resource for researchers in the field, facilitating the efficient and reproducible synthesis of this compound and its derivatives for the advancement of drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 7-Bromoindole.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Bromoindole and 7-Bromoindole for Drug Development Professionals.

- D. A. D. et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.

- BenchChem. (2025).

- ResearchGate. (2022).

- Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society.

- Menéndez, J. C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.

- The Royal Society of Chemistry. (n.d.).

- Chemistry Steps. (n.d.).

- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.

- MDPI. (2021).

- Common Organic Chemistry Reagents. (n.d.). Sodium Cyanoborohydride.

- National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2010). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids.

- ChemArm. (2025).

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane.

- BenchChem. (2025). Preventing dehalogenation in 2,5-Dibromo-4-fluorotoluene reactions.

- RSC Publishing. (n.d.). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes.

- BenchChem. (2025).

- Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- Bridgewater State University Virtual Commons. (2014).

- eScholarship.org. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 4. Dehalogenation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. bmse000097 Indole at BMRB [bmrb.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 14. nbinno.com [nbinno.com]

- 15. sciforum.net [sciforum.net]

Starting materials for 7-Bromoindoline synthesis

An In-Depth Technical Guide to the Starting Materials for 7-Bromoindoline Synthesis

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and functional organic materials.[1] The strategic placement of the bromine atom at the 7-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions.[2][3] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the efficient and reliable synthesis of this important intermediate.

Introduction: Strategic Importance of this compound

The indoline scaffold is a privileged structure in numerous biologically active compounds. The introduction of a bromine atom at the C7 position of the indoline ring creates a key intermediate for the construction of complex molecular architectures.[2] The choice of starting material is a critical decision in the synthesis of this compound, directly impacting the overall efficiency, cost-effectiveness, and scalability of the process. This guide will explore the two most prevalent strategies for this compound synthesis: the reduction of 7-bromoindole and the direct, regioselective bromination of N-protected indoline.

Synthetic Route I: Catalytic Hydrogenation of 7-Bromoindole

A robust and widely employed method for the synthesis of this compound is the reduction of 7-bromoindole. This approach benefits from the commercial availability of 7-bromoindole and the high efficiency of catalytic hydrogenation.

Starting Material: 7-Bromoindole

7-Bromoindole (CAS 51417-51-7) is a beige-yellow to brownish crystalline powder and serves as the primary precursor in this synthetic route.[2] It is readily available from various chemical suppliers.[2] For researchers opting to synthesize 7-bromoindole in-house, the Fischer indole synthesis is a classic and versatile method.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6]

The Fischer Indole Synthesis of 7-Bromoindole

The Fischer indole synthesis provides a reliable route to substituted indoles.[4][5] A modern, three-component approach allows for the one-pot synthesis of indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.[7]

Experimental Protocol: Fischer Indole Synthesis of 7-Bromoindole (Representative)

-

Step 1: Phenylhydrazone Formation: (2-bromophenyl)hydrazine is reacted with a suitable ketone or aldehyde, such as pyruvic acid, in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.[6]

-

Step 2: Cyclization: The isolated phenylhydrazone is then heated with a strong acid catalyst, such as polyphosphoric acid or zinc chloride, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 7-bromoindole.[5][6]

Catalytic Hydrogenation to this compound

The reduction of the C2-C3 double bond of the indole ring to afford the corresponding indoline is a well-established transformation. Catalytic hydrogenation is the preferred method due to its high efficiency and cleaner reaction profile compared to stoichiometric reducing agents like sodium cyanoborohydride.[8]

A variety of metal catalysts can be employed for this transformation, with platinum- and palladium-based catalysts being the most common.[9][10] For the hydrogenation of unprotected indoles, a platinum-on-carbon (Pt/C) catalyst in the presence of an acid activator like p-toluenesulfonic acid in water has been shown to be an environmentally benign and effective system.[8]

Experimental Protocol: Catalytic Hydrogenation of 7-Bromoindole

-

Reaction Setup: A solution of 7-bromoindole in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is added to the solution.[10]

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

| Parameter | Typical Value | Reference |

| Starting Material | 7-Bromoindole | |

| Catalyst | 10% Pd/C or Pt/C | [10] |

| Solvent | Ethanol, Acetic Acid | [8] |

| Hydrogen Pressure | 50-100 psi | [8] |

| Temperature | Room Temperature to 50 °C | [8] |

| Typical Yield | >90% | [8] |

Table 1: Typical reaction parameters for the catalytic hydrogenation of 7-bromoindole.

Synthetic Route II: Direct Bromination of N-Protected Indoline

An alternative approach to this compound involves the direct bromination of the indoline core. However, the direct bromination of unprotected indoline often leads to a mixture of products due to the high reactivity of the aromatic ring and the nitrogen atom.[11] To achieve regioselectivity at the C7 position, protection of the indoline nitrogen is crucial.

Starting Material: Indoline and N-Protection

Indoline is a commercially available starting material. The first step in this synthetic route is the protection of the nitrogen atom. The choice of protecting group is critical as it influences the regioselectivity of the subsequent bromination step. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and subsequent removal under mild acidic conditions.[12]

Experimental Protocol: N-Boc Protection of Indoline

-

Reaction Setup: To a solution of indoline in a suitable solvent such as dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[12]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, N-Boc-indoline, is often of sufficient purity for the next step, or it can be further purified by flash column chromatography.[12]

Regioselective Bromination

With the nitrogen protected, the regioselectivity of electrophilic bromination is directed towards the benzene ring. The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of indoles and related compounds.[13][14] The reaction conditions can be tuned to favor bromination at the C7 position.

Experimental Protocol: Bromination of N-Boc-Indoline

-

Reaction Setup: A solution of N-Boc-indoline in a suitable solvent (e.g., acetonitrile or DMF) is cooled to 0 °C.

-

Bromination: N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield N-Boc-7-bromoindoline.

Deprotection

The final step is the removal of the Boc protecting group to yield this compound. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of N-Boc-7-Bromoindoline

-

Reaction Setup: N-Boc-7-bromoindoline is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Deprotection: An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added to the solution at 0 °C.[15] The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Purification: The organic layer is dried and concentrated to give this compound, which can be further purified if necessary.

| Parameter | Typical Value | Reference |

| Starting Material | Indoline | - |

| Protecting Group | tert-butoxycarbonyl (Boc) | [12] |

| Brominating Agent | N-bromosuccinimide (NBS) | [13][14] |

| Deprotection Agent | Trifluoroacetic acid (TFA) or HCl in dioxane | [15] |

| Overall Yield | Moderate to Good | - |

Table 2: Key reagents and conditions for the synthesis of this compound via direct bromination.

Comparative Analysis and Field Insights

| Synthetic Route | Starting Material | Advantages | Disadvantages |

| Catalytic Hydrogenation | 7-Bromoindole | High yield, clean reaction, readily available starting material. | Requires high-pressure hydrogenation equipment. |

| Direct Bromination | Indoline | Utilizes a simple and inexpensive starting material. | Multi-step process, requires protection/deprotection, potential for side products if not optimized. |

As a Senior Application Scientist, the choice between these two routes often depends on the specific needs of the laboratory. For large-scale synthesis where efficiency and yield are paramount, the catalytic hydrogenation of 7-bromoindole is often the preferred method, provided the necessary equipment is available. For smaller-scale or discovery chemistry applications, the direct bromination route may be more practical due to its reliance on standard laboratory techniques, although careful optimization of the bromination and deprotection steps is necessary to ensure good yields and purity.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the catalytic hydrogenation of 7-bromoindole and the direct, regioselective bromination of N-protected indoline. The selection of the optimal starting material and synthetic strategy is contingent upon factors such as scale, available equipment, and the desired purity of the final product. Both methods, when executed with care, provide reliable access to this important synthetic intermediate, paving the way for the development of novel pharmaceuticals and functional materials.

References

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.

- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (n.d.). ChemistrySelect.

- Proposed reaction mechanism for the direct bromination of indoles in... (n.d.). ResearchGate.

- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF. (2023). ResearchGate.

- Synthesis of compounds 2–7. Reagents and conditions: (i) nitrobenzene,... (n.d.). ResearchGate.

- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (1997). The Journal of Organic Chemistry.

- BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Tetrahedron Letters.

- (A) Catalytic hydrogenation of 1-methylindole (1a) to give... (n.d.). ResearchGate.

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). NIH.

- Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates. (2023). PubMed.

- CN109081840B - Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.

- SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. (n.d.). The Journal of Organic Chemistry.

- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH.

- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate.

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). NIH.

- Synthesis and Chemistry of Indole. (n.d.).

- Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. (n.d.). RSC Publishing.

- Synthesis of indolines. (n.d.). Organic Chemistry Portal.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- Synthesis of 5-Bromo Indole. (n.d.). Erowid.

- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. (n.d.). Organic Chemistry Portal.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (2025). ResearchGate.

- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (n.d.). MDPI.

- Synthesis of indoline-2,3-fused tetrahydroquinolines bearing two free N–H groups using a protecting-group-free approach. (n.d.). Chemical Communications (RSC Publishing).

- Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (n.d.). PMC - NIH.

- Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). PMC.

- Synthetic process of 5-bromo-7-azaindole. (n.d.). Eureka | Patsnap.

- Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. (n.d.). PMC - NIH.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. reddit.com [reddit.com]

7-Bromoindoline: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Advantage of the 7-Bromoindoline Core

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a favored template in the design of novel therapeutics. The strategic introduction of a bromine atom at the 7-position elevates the humble indoline to a highly versatile and powerful building block. The this compound core offers a unique combination of structural rigidity, three-dimensional character, and, most importantly, a reactive handle for sophisticated chemical modifications.

The bromine substituent is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, providing a reliable and efficient means to introduce molecular diversity. This allows for the systematic exploration of the chemical space around the indoline nucleus, a critical process in the optimization of pharmacological properties and the development of structure-activity relationships (SAR). This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

I. Synthesis of the this compound Scaffold: A Gateway to Innovation

The efficient and scalable synthesis of the this compound core is the first critical step in harnessing its potential. While various methods exist for the synthesis of substituted indolines, a common and effective strategy for preparing this compound involves the reduction of the more readily available 7-bromoindole.

Rationale for the Synthetic Approach

The choice of a reductive approach from 7-bromoindole is guided by several factors. 7-bromoindole is a commercially available starting material, and its synthesis is well-documented. The reduction of the indole C2=C3 double bond is a high-yielding and generally clean transformation. This two-step approach (synthesis of 7-bromoindole followed by reduction) often provides a more reliable and scalable route compared to direct bromination of indoline, which can sometimes lead to mixtures of regioisomers.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via the reduction of 7-bromoindole.

Step 1: N-Protection of 7-Bromoindole (Optional but Recommended)

-

Rationale: Protection of the indole nitrogen is often advantageous to prevent side reactions and improve solubility in organic solvents during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal under mild conditions.[1]

-

Procedure:

-

Dissolve 7-bromoindole (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-7-bromoindole.

-

Step 2: Reduction of N-Boc-7-bromoindole to N-Boc-7-bromoindoline

-

Rationale: The reduction of the indole double bond can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, which typically proceeds with high stereoselectivity to give the cis-indoline. Alternative methods, such as reduction with sodium cyanoborohydride in acetic acid, can also be employed. A method analogous to the reduction of 7-azaindole to 7-azaindoline can be adapted here.[2]

-

Procedure (adapted from azaindole reduction):

-

In a suitable reaction vessel, dissolve N-Boc-7-bromoindole (1.0 equiv) in a solvent such as ethanol or methanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-7-bromoindoline, which can be purified by column chromatography if necessary.

-

Step 3: Deprotection to Yield this compound (if N-protected)

-

Rationale: Removal of the Boc protecting group is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve N-Boc-7-bromoindoline in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

-

Sources

Spectroscopic data (NMR, IR, MS) of 7-Bromoindoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromoindoline

Introduction

This compound (CAS 62813-85-8), a halogenated derivative of the indoline scaffold, serves as a valuable and versatile building block in modern organic synthesis. Its strategic importance is recognized by researchers, scientists, and drug development professionals, primarily due to the bromine atom at the C7 position. This functional handle allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for novel therapeutics and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its identity and purity. This guide offers a comprehensive examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to this compound.

Molecular Properties and Structure

The introduction of a bromine atom significantly alters the molecular weight and electronic properties of the indoline core. A comparison of the fundamental properties of indoline and this compound is presented below.

| Property | Indoline | This compound | Data Source |

| Chemical Structure |  |  | PubChem[1][2] |

| Molecular Formula | C₈H₉N | C₈H₈BrN | PubChem[1][2] |

| Molecular Weight | 119.16 g/mol | 198.06 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 119.07350 Da | 196.98401 Da | PubChem[1][2] |

| CAS Number | 496-15-1 | 62813-85-8 | PubChem[1][2] |

The Spectroscopic Elucidation Workflow

The structural confirmation of a synthetic compound like this compound is not reliant on a single technique but on the convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Figure 1: A conceptual workflow illustrating how Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy collectively contribute to the structural elucidation of this compound.

Spectroscopic Data of Indoline (Parent Compound)

To predict the spectrum of this compound, we first analyze the known data for indoline.

NMR Spectroscopy of Indoline

-

¹H NMR (CDCl₃): The proton NMR of indoline shows four distinct signals: a broad singlet for the N-H proton, two triplets for the aliphatic protons at C2 and C3, and a multiplet region for the four aromatic protons.[3]

-

¹³C NMR (CDCl₃): The carbon NMR shows six signals: two for the aliphatic carbons and four for the aromatic carbons, reflecting the molecule's symmetry.[4][5]

| ¹H NMR Data (Indoline) | ¹³C NMR Data (Indoline) |

| Chemical Shift (ppm) | Assignment |

| ~7.05 (m, 2H) | H-4, H-7 |

| ~6.75 (m, 2H) | H-5, H-6 |

| ~3.6 (br s, 1H) | N-H |

| 3.35 (t, J ≈ 8.4 Hz, 2H) | H-2 (CH₂) |

| 2.95 (t, J ≈ 8.4 Hz, 2H) | H-3 (CH₂) |

IR Spectroscopy of Indoline

The IR spectrum confirms the key functional groups.[6]

| IR Absorption Data (Indoline) |

| Wavenumber (cm⁻¹) |

| ~3350 |

| 3050 - 2850 |

| ~1610, ~1490 |

| ~740 |

Mass Spectrometry of Indoline

The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[7]

| Mass Spectrometry Data (Indoline) |

| m/z |

| 119 |

| 118 |

| 91 |

Predicted Spectroscopic Analysis of this compound

The addition of a bromine atom at the C7 position induces predictable changes in the spectra due to its mass, isotopic abundance, and electronic effects (inductive withdrawal and resonance).

NMR Spectroscopy: The Impact of Bromine

The C7-bromo substituent is expected to have the most significant electronic effect on the adjacent aromatic protons (H-6) and carbons (C-7, C-7a).

-

¹H NMR Predictions:

-

The aromatic region will become more complex. The triplet of triplets pattern for H-5 and the doublet of doublets for H-4 and H-6 will be shifted. H-6, being ortho to the bromine, will likely experience a downfield shift.

-

The aliphatic protons (H-2, H-3) should be less affected, showing similar triplet patterns to indoline, though minor shifts are possible.

-

The N-H proton signal will remain a broad singlet.

-

-

¹³C NMR Predictions:

-

The most dramatic effect will be on C-7, which will be significantly shielded due to the direct attachment of bromine (the "heavy atom effect") and appear far upfield.

-

The other aromatic carbons (C-4, C-5, C-6, C-3a, C-7a) will experience smaller shifts based on the inductive and resonance effects of bromine.

-

| Predicted ¹H NMR Data (this compound) | Predicted ¹³C NMR Data (this compound) |

| Chemical Shift (ppm) | Assignment |

| ~7.10 (d, J ≈ 7.6 Hz, 1H) | H-4 |

| ~6.95 (d, J ≈ 7.6 Hz, 1H) | H-6 |

| ~6.60 (t, J ≈ 7.6 Hz, 1H) | H-5 |

| ~4.0 (br s, 1H) | N-H |

| 3.60 (t, J ≈ 8.5 Hz, 2H) | H-2 (CH₂) |

| 3.05 (t, J ≈ 8.5 Hz, 2H) | H-3 (CH₂) |

IR Spectroscopy: Confirming the Core Structure

The IR spectrum of this compound is expected to be very similar to that of indoline, with one key addition.

| Expected IR Absorption Data (this compound) |

| Wavenumber (cm⁻¹) |

| ~3350 |

| 3050 - 2850 |

| ~1600, ~1470 |

| 1050 - 1000 |

| ~800-700 |

Mass Spectrometry: The Bromine Signature

Mass spectrometry is exceptionally powerful for confirming the presence of bromine due to its unique isotopic distribution: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This results in a characteristic pair of peaks (M and M+2) with nearly equal intensity for any fragment containing a bromine atom.

| Expected Mass Spectrometry Data (this compound) |

| m/z |

| 197 / 199 |

| 118 |

| 117 |

Integrated Analysis for Structural Confirmation

The definitive identification of this compound is achieved by integrating the data from all three techniques.

Sources

- 1. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H8BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Indoline(496-15-1) 13C NMR [m.chemicalbook.com]

- 6. Indoline(496-15-1) IR Spectrum [m.chemicalbook.com]

- 7. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]

A Senior Application Scientist's Guide to 7-Bromoindoline: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromoindoline

In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, this compound (CAS No. 62813-85-8) has emerged as a particularly valuable and versatile building block. Its strategic design, featuring a bromine atom at the 7-position, provides a reactive nexus for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide offers an in-depth technical overview of this compound, designed to equip researchers and drug development professionals with the essential knowledge for its effective procurement, synthesis, and application. We will explore its commercial availability, delve into synthetic protocols, and illuminate its pivotal role in the construction of complex therapeutic agents, particularly kinase inhibitors and receptor antagonists.[2]

Commercial Availability and Supplier Analysis